![molecular formula C31H23BrCl2N2O3S B389432 6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B389432.png)
6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic molecule characterized by its unique structural features It contains multiple functional groups, including bromophenyl, dichloro, nitrophenyl, sulfanyl, and cyclopentaquinolinyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through a multi-step synthetic route. The process typically involves the following steps:
-
Formation of the Cyclopentaquinoline Core: : The cyclopentaquinoline core can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted anilines and cyclopentanone derivatives. The reaction conditions may include the use of acidic or basic catalysts, elevated temperatures, and solvents like ethanol or toluene.
-
Introduction of Bromophenyl and Dichloro Groups: : The bromophenyl and dichloro groups can be introduced through electrophilic aromatic substitution reactions. Reagents such as bromine and chlorine, along with catalysts like iron(III) chloride, can be used to achieve the desired substitutions.
-
Attachment of the Nitrophenylsulfanyl Group: : The nitrophenylsulfanyl group can be attached through a nucleophilic substitution reaction. This step may involve the use of thiol derivatives and nitrophenyl halides under basic conditions.
-
Final Coupling with Phenylmethanone: : The final step involves the coupling of the synthesized intermediate with phenylmethanone. This can be achieved through a condensation reaction using reagents like acetic anhydride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis, microwave-assisted reactions, and green chemistry principles can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE: can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, organometallic compounds
Reaction Conditions: Vary depending on the specific reaction, but may include solvents like ethanol, toluene, or dichloromethane, and catalysts such as iron(III) chloride or palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE: has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
-
Organic Synthesis: : The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
-
Material Science: : The compound’s structural features may impart unique properties to materials, such as enhanced thermal stability or electronic properties. It can be used in the development of advanced materials for various applications.
Mécanisme D'action
The mechanism of action of 6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for various modes of action, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
6-BENZOYL-4-(4-BROMOPHENYL)-1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE: can be compared with similar compounds such as:
- **4-(4-bromophenyl)-1,8-dichloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(phenyl)methanol
- **4-(4-bromophenyl)-1,8-dichloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(phenyl)amine
- **4-(4-bromophenyl)-1,8-dichloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(phenyl)carboxylic acid
These compounds share similar structural features but differ in the functional groups attached to the cyclopentaquinoline core. The unique combination of functional groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C31H23BrCl2N2O3S |
|---|---|
Poids moléculaire |
654.4g/mol |
Nom IUPAC |
[4-(4-bromophenyl)-1,8-dichloro-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C31H23BrCl2N2O3S/c32-19-12-10-17(11-13-19)29-22-16-26(40-25-9-5-4-8-24(25)36(38)39)28(34)27(22)21-14-20(33)15-23(30(21)35-29)31(37)18-6-2-1-3-7-18/h1-15,22,26-29,35H,16H2 |
Clé InChI |
VPRSOPJUGOXLRT-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC(=C4)Cl)C(=O)C5=CC=CC=C5)NC2C6=CC=C(C=C6)Br |
SMILES canonique |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC(=C4)Cl)C(=O)C5=CC=CC=C5)NC2C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloro-4,5-difluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B389349.png)
![1-Benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B389351.png)
![6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389354.png)
![2-{[1-(3-{3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B389356.png)
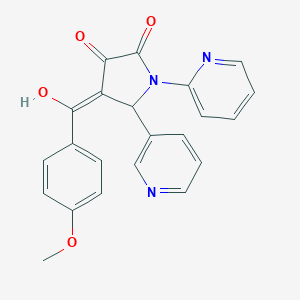
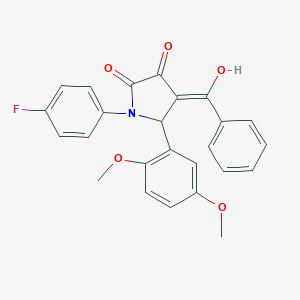
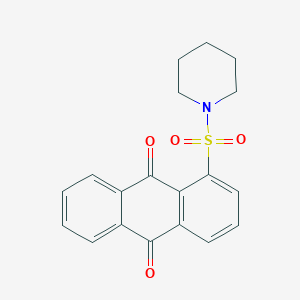
![3,5-dichloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B389364.png)
![6-(4-ethoxyphenyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol](/img/structure/B389366.png)
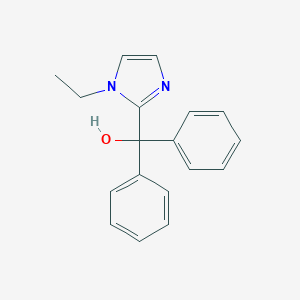
![(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B389371.png)
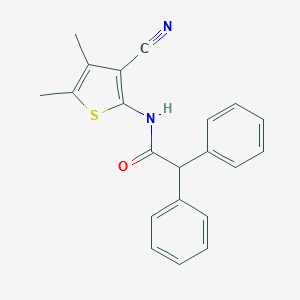
![ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B389373.png)
![1,3-diacetyl-4,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B389374.png)
